molecular formula C5H3ClF2N2O2 B15058305 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione

5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15058305
M. Wt: 196.54 g/mol
InChI Key: PLFPQNIGDSCKDF-UHFFFAOYSA-N
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Description

5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative featuring a chloro group at position 5 and a difluoromethyl substituent at position 4. Pyrimidinediones are heterocyclic compounds with broad applications in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents. The substituent at position 6 critically influences their physicochemical properties, reactivity, and biological activity .

Properties

Molecular Formula

C5H3ClF2N2O2

Molecular Weight

196.54 g/mol

IUPAC Name

5-chloro-6-(difluoromethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H3ClF2N2O2/c6-1-2(3(7)8)9-5(12)10-4(1)11/h3H,(H2,9,10,11,12)

InChI Key

PLFPQNIGDSCKDF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves nucleophilic substitution reactions. One common method includes the reaction of 2,4-dichloro-6-phenylpyrimidine with difluoromethylating agents under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various nucleophiles such as amines and thiols. Reaction conditions often involve low temperatures, inert atmospheres, and anhydrous solvents to prevent side reactions and degradation of the product .

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and difluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key analogs of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione and their properties:

Compound Name Substituent at Position 6 Molecular Weight Key Properties/Applications References
5-Chloro-6-(chloromethyl)pyrimidine-2,4-dione Chloromethyl 194.999 Reactive intermediate; potential alkylating agent
Tipiracil (5-Chloro-6-[(2-iminopyrrolidinyl)methyl]) Iminopyrrolidinylmethyl 243.65 (HCl salt) Thymidine phosphorylase inhibitor; used in colorectal cancer therapy
5-Chloro-6-(hydroxymethyl)pyrimidine-2,4-dione Hydroxymethyl 176.56 Polar metabolite/impurity in Tipiracil synthesis
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione Thiazolyl Not provided Antimicrobial activity against S. aureus

Key Observations:

  • Its molecular weight (194.999) is lower than Tipiracil derivatives due to the absence of complex substituents .
  • Iminopyrrolidinylmethyl (Tipiracil): This substituent confers inhibitory activity against thymidine phosphorylase, a key enzyme in cancer metastasis. The hydrochloride salt (C₉H₁₁ClN₄O₂·HCl) increases solubility for pharmaceutical use .
  • Hydroxymethyl (): The hydroxymethyl group increases polarity, likely reducing membrane permeability compared to lipophilic analogs like Tipiracil. It is identified as an impurity in Tipiracil formulations .

Implications of Difluoromethyl Substitution

  • Metabolic Stability: Fluorine’s electronegativity may reduce oxidative metabolism compared to chloromethyl analogs, enhancing pharmacokinetic profiles.

Biological Activity

5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is C5_5H2_2ClF2_2N2_2O2_2, with a molecular weight of 196.54 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom and a difluoromethyl group, which enhances its reactivity and biological activity due to the presence of electron-withdrawing groups.

Property Value
Molecular FormulaC5_5H2_2ClF2_2N2_2O2_2
Molecular Weight196.54 g/mol
IUPAC Name5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione
Structure CharacteristicsHeterocyclic compound

Biological Activities

Research indicates that 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione exhibits various biological activities, particularly in enzyme inhibition and antimicrobial properties. The following sections detail its key biological activities:

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. The presence of the chlorine and difluoromethyl groups enhances its binding affinity to specific molecular targets. This characteristic positions it as a candidate for drug development aimed at various diseases.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione. For instance:

  • Antifungal Activity : In vitro tests have shown that derivatives containing this compound exhibit notable antifungal activity against pathogens such as Candida albicans and Aspergillus niger.
  • Antibacterial Activity : The compound has also displayed antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, with inhibition rates exceeding those of standard antibiotics .

Cytotoxicity Studies

Cytotoxicity assays reveal that 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione can induce cell death in cancer cell lines. For example:

  • IC50 Values : Studies report IC50 values in the range of 20–40 µM against various cancer cell lines such as HeLa and HepG2 .

The mechanism through which 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione exerts its biological effects involves several pathways:

  • Nucleophilic Substitution Reactions : The difluoromethyl group participates in nucleophilic substitutions that can lead to the formation of more complex derivatives with enhanced biological properties.
  • Binding Interactions : The chlorine atom enhances the compound's ability to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Antifungal Activity : A recent study synthesized new derivatives based on 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione and evaluated their antifungal activity against Candida species. The most active derivative showed an EC50 value significantly lower than standard antifungal agents .
  • Antibacterial Evaluation : Another study focused on the antibacterial properties against E. coli, reporting an inhibition rate of over 90% at certain concentrations compared to control groups .

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